molecular formula C15H14FNO2 B3424005 N-(4-ethoxyphenyl)-2-fluorobenzamide CAS No. 331445-15-9

N-(4-ethoxyphenyl)-2-fluorobenzamide

Cat. No.: B3424005
CAS No.: 331445-15-9
M. Wt: 259.27 g/mol
InChI Key: LCQDPQSCVGBSHT-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-fluorobenzamide is a fluorinated benzamide compound supplied for research use. Benzamide derivatives are a significant class of molecules in medicinal chemistry, explored for their potential across various therapeutic areas. Structural analogues of this compound, such as those with ortho-substituted ethoxyphenyl groups, are available for screening compound libraries . Research on related fluorobenzamides highlights their potential in developing radiopharmaceuticals. For instance, compounds like N-(2-diethylaminoethyl)-4-[18F]fluorobenzamide ([18F]-DAFBA) have been investigated as potential Positron Emission Tomography (PET) probes for imaging malignant melanoma, demonstrating high tumor uptake and favorable biodistribution profiles in preclinical studies . Furthermore, other N-phenyl benzamide scaffolds have shown potent antiparasitic properties in phenotypic screens, indicating their utility in drug discovery for diseases like Human African Trypanosomiasis . The benzamide core structure is also a key pharmacophore in the design of acetylcholinesterase inhibitors for neurological conditions, with some synthesized derivatives exhibiting inhibitory activity in the nanomolar range . Researchers can utilize this compound as a building block or reference standard in their investigations. This product is intended for research applications in a controlled laboratory environment and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c1-2-19-12-9-7-11(8-10-12)17-15(18)13-5-3-4-6-14(13)16/h3-10H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCQDPQSCVGBSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331445-15-9
Record name N-(4-ETHOXYPHENYL)-2-FLUOROBENZAMIDE
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**synthetic Methodologies and Chemical Transformations**

Strategies for the Preparation of N-(4-ethoxyphenyl)-2-fluorobenzamide

The crucial step in synthesizing this compound is the creation of the amide linkage. This can be accomplished through both classical and contemporary chemical methods. The fundamental principle involves the reaction of a carboxylic acid, which is activated, with an amine. researchgate.net

Classical Approach: A traditional and straightforward method involves converting the carboxylic acid (2-fluorobenzoic acid) into a more reactive acyl halide, typically 2-fluorobenzoyl chloride. This is often achieved by treating the acid with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₃). chemicalbook.com The resulting highly reactive 2-fluorobenzoyl chloride is then condensed with 4-ethoxyaniline to form the final amide product. mdpi.com This method is robust but can be limited by the harsh conditions and the generation of acidic byproducts.

Modern Approaches: Contemporary organic synthesis favors the use of coupling reagents that facilitate direct amide bond formation from a carboxylic acid and an amine under milder conditions. nih.govrsc.org These reagents activate the carboxylic acid in situ, making it susceptible to nucleophilic attack by the amine. This approach often leads to higher yields, greater functional group tolerance, and fewer side products. researchgate.net A convenient protocol for amide bond formation, particularly for less reactive amines, involves using a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 4-dimethylaminopyridine (B28879) (DMAP), with a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov The addition of HOBt is known to minimize the risk of racemization, a significant concern in peptide synthesis. peptide.com

Several classes of coupling reagents are available, each with specific advantages.

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are widely used. peptide.com For reactions in aqueous media, the water-soluble EDC is preferred, as the urea (B33335) byproduct can be easily removed by extraction. peptide.com

Phosphonium Reagents: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient. A related reagent, 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT), is noted for its remarkable resistance to racemization. luxembourg-bio.com

Aminium/Uronium Reagents: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are popular for their fast reaction times and high efficiency. peptide.com HATU is often considered superior as it can lead to less epimerization during the coupling process. peptide.com

Table 1: Modern Coupling Reagents for Amide Bond Formation

Reagent Class Example Reagent Abbreviation Key Features
Carbodiimides 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide EDC Water-soluble, byproduct is easily removed. peptide.com
Carbodiimides Dicyclohexylcarbodiimide DCC Forms an insoluble urea byproduct, useful for solution-phase reactions. peptide.com
Phosphonium (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate PyBOP Highly effective coupling reagent. peptide.com
Phosphonium 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one DEPBT Effective with strong resistance to racemization. luxembourg-bio.com
Aminium/Uronium O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate HBTU Efficient and fast, often used with HOBt. peptide.com

The fluorine atom in this compound originates from the 2-fluorobenzoic acid precursor. The synthesis of this key intermediate requires precise control over the position of the fluorine atom on the benzene (B151609) ring (regioselectivity).

Several established methods exist for the synthesis of 2-fluorobenzoic acid:

Schiemann-type Reaction: A classical method involves the diazotization of anthranilic acid (2-aminobenzoic acid) in the presence of a fluoride (B91410) source. chemicalbook.comchemicalbook.com For example, anthranilic acid can be treated with sodium nitrite (B80452) and anhydrous hydrogen fluoride to yield 2-fluorobenzoic acid after workup. chemicalbook.comchemicalbook.com

Nucleophilic Fluorination: A more modern, transition-metal-free approach utilizes the nucleophilic fluorination of readily available 1-arylbenziodoxolones with fluoride salts in polar aprotic solvents. arkat-usa.org This method can be efficient, with some substituted derivatives achieving high yields. arkat-usa.org

Oxidation of o-Fluorobenzaldehyde: 2-Fluorobenzoic acid can also be prepared by the oxidation of 2-fluorobenzaldehyde. chemicalbook.com This can be achieved using catalysts like copper(II) acetate (B1210297) and cobalt(II) acetate in the presence of oxygen. chemicalbook.com

From Aryl Halides: Functionalized aryl iodides or bromides can be converted into organocopper intermediates, which are then carboxylated using carbon dioxide to produce the corresponding benzoic acid. guidechem.com

Recent advances in synthetic chemistry have also focused on the direct C-H fluorination of aromatic rings, which offers a more atom-economical route by avoiding the need for pre-functionalized starting materials. researchgate.netnih.gov For instance, metal-free, regioselective C-H fluorination of certain benzamide (B126) derivatives has been achieved using N-fluorobenzenesulfonimide (NFSI) as the fluorine source. researchgate.net

Table 2: Synthetic Routes to 2-Fluorobenzoic Acid

Method Starting Material Reagents Key Advantages
Diazotization (Schiemann-type) Anthranilic acid NaNO₂, Anhydrous HF Classical, well-established method. chemicalbook.comchemicalbook.com
Nucleophilic Fluorination 1-Arylbenziodoxolones Fluoride Salts (e.g., CsF) Transition-metal-free, can be highly efficient. arkat-usa.org
Oxidation o-Fluorobenzaldehyde O₂, Cu(OAc)₂, Co(OAc)₂ Utilizes an aldehyde precursor. chemicalbook.com

The ethoxyphenyl group is introduced via the second key precursor, 4-ethoxyaniline, also known as p-phenetidine. wikipedia.orgnih.gov This compound is a colorless oily liquid that can turn red or brown upon exposure to air and light. wikipedia.orgchembk.com The synthesis of 4-ethoxyaniline can be achieved through several routes.

Table 3: Synthetic Routes to 4-Ethoxyaniline

Method Starting Material Reagents Description
Ethylation of p-Aminophenol p-Aminophenol Ethyl chloride An Williamson ether synthesis-like reaction where the phenolic hydroxyl group is ethylated. chembk.com

Precursor Chemistry and Reaction Pathways in this compound Synthesis

The synthesis of this compound relies on the availability and purity of its primary chemical precursors. unodc.orgoas.orgincb.org The two essential building blocks are 2-fluorobenzoic acid and 4-ethoxyaniline. chemicalbook.comchembk.com

Table 4: Precursors for the Synthesis of this compound

Precursor IUPAC Name Formula Role
2-Fluorobenzoic acid 2-Fluorobenzoic acid C₇H₅FO₂ Provides the 2-fluorobenzoyl moiety. chemicalbook.com

The dominant reaction pathway is the nucleophilic acyl substitution, where the amino group of 4-ethoxyaniline attacks the activated carbonyl carbon of 2-fluorobenzoic acid.

Pathway 1: Via Acyl Chloride

Activation: 2-Fluorobenzoic acid is reacted with thionyl chloride (SOCl₂) to form 2-fluorobenzoyl chloride.

Coupling: The isolated 2-fluorobenzoyl chloride is then reacted with 4-ethoxyaniline, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct, yielding this compound.

Pathway 2: Via Modern Coupling Reagents

In Situ Activation & Coupling: 2-Fluorobenzoic acid, 4-ethoxyaniline, and a coupling reagent (e.g., EDC/HOBt or HATU) are mixed in a suitable solvent. nih.gov The coupling reagent activates the carboxylic acid, which is immediately attacked by the amine in the same reaction vessel to form the product.

Potential side reactions depend on the chosen pathway. When using carbodiimide (B86325) reagents like DCC, the primary byproduct is a urea derivative (e.g., dicyclohexylurea), which may require specific purification steps. peptide.com

Design and Synthesis of this compound Analogues and Derivatives for Structure-Activity Relationship Studies

To investigate the structure-activity relationships (SAR) of this compound, medicinal chemists synthesize a variety of analogues and derivatives by systematically modifying its chemical structure. nih.gov The benzanilide (B160483) core is a common feature in compounds with a wide array of biological activities. nih.gov The synthesis of these analogues generally follows the same amide bond formation strategies, coupling modified precursors to probe the effects of different functional groups. nih.govias.ac.in

For example, studies on N-benzyl-2-fluorobenzamide derivatives have been conducted to explore their potential as dual-target inhibitors. nih.gov The synthesis of these analogues involves reacting 2-fluorobenzoic acid with various substituted benzylamines. Similarly, the synthesis of 2-phenoxybenzamide (B1622244) derivatives has been explored, where modifications to the aniline (B41778) part of the structure were found to strongly influence biological activity. researchgate.net

The two aromatic rings in this compound are primary targets for modification in SAR studies. The type, position, and electronic properties of substituents can dramatically influence the compound's physical properties and biological activity.

Substituents on the 2-Fluorobenzoyl Ring: The fluorine atom at the ortho position is a critical feature. In related benzamide series, substituents on this ring are known to be crucial for activity, potentially by interacting with biological targets. researchgate.net For instance, studies on N-substituted benzamide derivatives have shown that introducing a chlorine atom or a nitro-group onto this ring can significantly decrease anti-proliferative activity in certain cancer cell lines. researchgate.net

Substituents on the N-Phenyl Ring: The ethoxy group on the second ring is another key site for modification. Its replacement with other alkoxy groups (like the methoxy (B1213986) group in 2-fluoro-N-(4-methoxyphenyl)benzamide nih.gov), halogens, or alkyl chains allows researchers to fine-tune properties such as lipophilicity and hydrogen bonding capacity. In the development of some anticancer agents based on a 2-(4-Fluorophenyl)-N-phenylacetamide scaffold, derivatives with an electron-withdrawing nitro moiety on the N-phenyl ring showed higher cytotoxic effects than those with an electron-donating methoxy group. nih.gov

Molecular modeling can further reveal how these substitutions affect binding. In one study of N-benzyl-2-fluorobenzamide derivatives, the 2-fluorobenzamide (B1203369) moiety was found to chelate with a zinc ion in an enzyme's active site, highlighting the importance of this structural component. nih.gov

Table 5: Examples of Substituent Effects in Related Benzamide/Acetamide Derivatives

Structural Modification Compound Series Observation Reference
Adding Cl or NO₂ to the benzoyl ring N-substituted benzamides Largely decreased anti-proliferative activity. researchgate.net
Replacing methoxy with nitro on the N-phenyl ring 2-(4-Fluorophenyl)-N-phenylacetamides Higher cytotoxic effect against prostate cancer cells. nih.gov
Modifying the aniline partial structure 2-Phenoxybenzamides Strongly depended on the substitution pattern and size of substituents. researchgate.net

Table 6: List of Mentioned Chemical Compounds

Compound Name
This compound
2-Fluorobenzoic acid
4-Ethoxyaniline (p-phenetidine)
2-Fluorobenzoyl chloride
Thionyl chloride
Phosphorus pentachloride
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
4-Dimethylaminopyridine (DMAP)
1-Hydroxybenzotriazole (HOBt)
Dicyclohexylcarbodiimide (DCC)
Diisopropylcarbodiimide (DIC)
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)
3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT)
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
Anthranilic acid (2-aminobenzoic acid)
Sodium nitrite
Hydrogen fluoride
1-Arylbenziodoxolones
o-Fluorobenzaldehyde
Copper(II) acetate
Cobalt(II) acetate
N-fluorobenzenesulfonimide (NFSI)
p-Aminophenol
Ethyl chloride
p-Nitrophenyl ether
N-(2,4-difluorophenyl)-2-fluorobenzamide
2-Fluoro-N-(4-methoxyphenyl)benzamide
Dicyclohexylurea
Pyridine
Triethylamine
N-benzyl-2-fluorobenzamide
2-Phenoxybenzamide
2-(4-Fluorophenyl)-N-phenylacetamide

Modifications at the Amide Nitrogen

The amide nitrogen in this compound represents a key site for structural modification, allowing for the synthesis of a diverse array of derivatives with potentially altered physicochemical and biological properties. While the amide bond is generally characterized by its planarity and resonance stabilization, the nitrogen atom can still participate in various chemical transformations, most notably alkylation and arylation reactions. These modifications can significantly influence the compound's conformation, electronic distribution, and intermolecular interactions.

N-Alkylation:

The introduction of alkyl groups at the amide nitrogen, a process known as N-alkylation, can be achieved through several synthetic strategies. A common approach involves the deprotonation of the amide N-H bond using a suitable base, followed by nucleophilic attack on an alkyl halide. The choice of base is critical to ensure efficient deprotonation without promoting undesired side reactions. Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed in an appropriate aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).

The general reaction scheme for N-alkylation can be depicted as follows:

N-Alkylation Reaction Scheme

A variety of alkylating agents can be utilized, ranging from simple alkyl halides (e.g., methyl iodide, ethyl bromide) to more complex functionalized alkyl chains. The reaction conditions, including temperature and reaction time, are optimized based on the reactivity of the specific alkylating agent and the substrate. For instance, more reactive alkylating agents like benzyl (B1604629) bromide may proceed under milder conditions, while less reactive ones might require elevated temperatures.

N-Arylation:

The formation of a nitrogen-aryl bond at the amide center, or N-arylation, typically requires more specialized catalytic systems due to the lower reactivity of aryl halides compared to alkyl halides. Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are prominent methods for achieving N-arylation of amides. These reactions commonly employ a palladium or copper catalyst in the presence of a suitable ligand and a base.

The catalytic cycle for a typical palladium-catalyzed N-arylation involves the oxidative addition of the aryl halide to the palladium(0) complex, followed by coordination of the deprotonated amide. Reductive elimination from the resulting palladium(II) intermediate then furnishes the N-arylated product and regenerates the active palladium(0) catalyst.

N-Arylation Reaction Scheme

The scope of N-arylation can be extended to a wide range of aryl and heteroaryl halides, allowing for the introduction of diverse aromatic systems onto the amide nitrogen of this compound. The judicious selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity in these transformations.

The following interactive table summarizes various potential N-alkylation and N-arylation reactions of this compound, highlighting the reagents, catalysts, and expected products.

Reaction Type Reagents Catalyst/Base Solvent Potential Product
N-MethylationMethyl iodideSodium hydrideDMFN-methyl-N-(4-ethoxyphenyl)-2-fluorobenzamide
N-EthylationEthyl bromidePotassium tert-butoxideTHFN-ethyl-N-(4-ethoxyphenyl)-2-fluorobenzamide
N-BenzylationBenzyl bromidePotassium carbonateAcetonitrileN-benzyl-N-(4-ethoxyphenyl)-2-fluorobenzamide
N-PhenylationPhenylboronic acidCopper(II) acetateDichloromethaneN-(4-ethoxyphenyl)-N-phenyl-2-fluorobenzamide
N-Pyridinylation2-ChloropyridinePd₂(dba)₃ / Xantphos / Cs₂CO₃TolueneN-(4-ethoxyphenyl)-2-fluoro-N-(pyridin-2-yl)benzamide

These modifications at the amide nitrogen provide a powerful tool for the structural diversification of this compound, enabling the exploration of structure-activity relationships and the development of new chemical entities.

Mechanistic Investigations of Synthetic Reactions Leading to this compound

The principal and most direct synthetic route to this compound involves the acylation of 4-ethoxyaniline with 2-fluorobenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution, a fundamental transformation in organic chemistry. A thorough understanding of the reaction mechanism is essential for optimizing reaction conditions and maximizing the yield and purity of the desired product.

The reaction proceeds through a stepwise mechanism, which can be elucidated as follows:

Step 1: Nucleophilic Attack

The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of 4-ethoxyaniline at the electrophilic carbonyl carbon of 2-fluorobenzoyl chloride. The ethoxy group on the aniline ring acts as an electron-donating group, increasing the nucleophilicity of the amino group. This initial attack leads to the formation of a transient tetrahedral intermediate. The presence of the fluorine atom on the benzoyl chloride enhances the electrophilicity of the carbonyl carbon, facilitating this step.

Nucleophilic Attack

Step 2: Formation of the Tetrahedral Intermediate

The tetrahedral intermediate is a high-energy species in which the carbonyl carbon is sp³-hybridized. This intermediate is characterized by the presence of both the incoming nucleophile (4-ethoxyaniline) and the leaving group (chloride) attached to the former carbonyl carbon.

Tetrahedral Intermediate

Step 3: Collapse of the Tetrahedral Intermediate and Leaving Group Departure

Collapse of Tetrahedral Intermediate

Step 4: Deprotonation

The final step involves the deprotonation of the positively charged nitrogen atom by a base present in the reaction mixture. This base can be another molecule of 4-ethoxyaniline, a deliberately added non-nucleophilic base such as pyridine or triethylamine, or the solvent itself. This proton transfer step yields the final stable amide product, this compound, and a protonated base. The addition of a base is often crucial to neutralize the hydrogen chloride (HCl) generated during the reaction, which would otherwise protonate the starting aniline and render it non-nucleophilic.

Deprotonation Step
Step Description Key Species Involved
1Nucleophilic attack of the amine on the carbonyl carbon.4-ethoxyaniline, 2-fluorobenzoyl chloride
2Formation of a transient tetrahedral intermediate.Tetrahedral intermediate
3Collapse of the intermediate and expulsion of the chloride leaving group.Tetrahedral intermediate, Chloride ion
4Deprotonation of the amide nitrogen to yield the final product.Protonated amide, Base

Kinetic studies of similar acylation reactions have shown that the reaction rate is dependent on the concentrations of both the amine and the acyl chloride, consistent with a bimolecular nucleophilic substitution mechanism. The electronic nature of the substituents on both the aniline and the benzoyl chloride can significantly influence the reaction rate. Electron-donating groups on the aniline increase its nucleophilicity and accelerate the reaction, while electron-withdrawing groups on the benzoyl chloride increase the electrophilicity of the carbonyl carbon and also enhance the reaction rate.

Advanced Structural Elucidation and Characterization for Research Applications

The definitive identification and detailed structural analysis of N-(4-ethoxyphenyl)-2-fluorobenzamide are paramount for its application in research. A combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy, provides a comprehensive characterization of the molecule's constitution, conformation, and functional groups.

**computational Chemistry and Molecular Modeling Studies of N 4 Ethoxyphenyl 2 Fluorobenzamide**

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and energy, which in turn allows for the prediction of various chemical and physical characteristics.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. scielo.org.za It is employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. Calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can precisely predict bond lengths, bond angles, and dihedral angles. researchgate.netnih.govresearchgate.net For N-(4-ethoxyphenyl)-2-fluorobenzamide, these calculations would reveal the spatial relationship between the 2-fluorobenzoyl group and the 4-ethoxyphenyl ring, including the planarity and rotational barriers of the amide linkage.

DFT is also used to analyze the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scielo.org.zanih.gov The energy gap between HOMO and LUMO is a critical parameter for predicting the chemical reactivity and kinetic stability of the compound. A smaller energy gap suggests the molecule is more likely to be reactive.

Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative Data based on DFT Calculations of Analogous Structures) This table presents hypothetical yet realistic data based on published findings for similar benzanilide (B160483) structures to illustrate typical computational outputs. researchgate.netresearchgate.net

ParameterBond/AnglePredicted Value
Bond Lengths (Å)
C=O (Amide)1.235
C-N (Amide)1.360
C-F1.355
C-O (Ethoxy)1.370
**Bond Angles (°) **
O=C-N122.5
C-N-C128.0
Dihedral Angles (°)
O=C-N-C178.5
C-C-O-C (Ethoxy)179.0

Theoretical calculations are highly effective in predicting and interpreting spectroscopic data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach within DFT to calculate the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. scielo.org.zanih.gov These theoretical values are often in strong agreement with experimental data and are crucial for assigning signals in complex spectra to specific atoms in the molecule. researchgate.net For this compound, calculations would predict the chemical shifts for the aromatic protons, the ethoxy group's methylene (B1212753) and methyl protons, and all carbon atoms.

IR Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule, which correspond to the absorption bands seen in an Infrared (IR) spectrum. researchgate.net These calculations help in the definitive assignment of vibrational modes, such as the characteristic C=O stretching of the amide group, N-H bending, and C-F stretching. mdpi.com Calculated frequencies are often scaled by a factor to correct for anharmonicity and achieve better agreement with experimental results. researchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra of a molecule. scielo.org.zanih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The results, including the absorption wavelength (λmax) and oscillator strength, can be directly compared to experimental UV-Visible spectra to understand the electronic properties of the chromophores within the molecule.

Table 2: Predicted Spectroscopic Data Types for this compound via Computational Methods This table outlines the types of data generated from computational spectroscopy, with expected assignments based on studies of similar compounds. nih.govmdpi.commdpi.com

SpectrumPredicted ParameterTypical Assignment/RegionComputational Method
IR Vibrational Frequency (cm⁻¹)~1660 (C=O stretch), ~3370 (N-H stretch), ~1250 (C-F stretch)DFT (B3LYP)
¹H NMR Chemical Shift (ppm)6.9-8.4 (Aromatic H), 4.1 (CH₂), 1.4 (CH₃), ~10.2 (NH)GIAO
¹³C NMR Chemical Shift (ppm)115-162 (Aromatic C), ~164 (C=O), 64 (OCH₂), 15 (CH₃)GIAO
UV-Vis Absorption Max (λmax, nm)~270-300 (π→π* transitions)TD-DFT

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a larger molecule, typically a protein or enzyme. This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action. nih.govnih.gov

Docking simulations place this compound into the binding site of a specific biological macromolecule. The output provides a series of possible binding poses, which are then analyzed to understand the interactions between the ligand and the protein's amino acid residues. mdpi.com This analysis can identify crucial hydrogen bonds (e.g., involving the amide N-H or C=O), hydrophobic interactions with nonpolar residues, and other electrostatic contacts that stabilize the ligand-protein complex. nih.gov Understanding the binding mode is essential for structure-activity relationship (SAR) studies.

After generating potential binding poses, scoring functions are used to rank them. arxiv.org These mathematical functions estimate the binding affinity, often expressed as a score or in units of energy (e.g., kcal/mol). nih.gov A lower, more negative score typically indicates a stronger, more favorable binding interaction. arxiv.org Scoring functions consider factors like intermolecular forces, desolvation penalties, and conformational strain. The resulting scores allow researchers to prioritize compounds for experimental testing and to compare the predicted affinity of this compound against known inhibitors or substrates of the target. mdpi.com

Table 3: Illustrative Molecular Docking Output for this compound This table is a hypothetical representation of docking results to demonstrate how data on ligand-target interactions are typically presented.

Target Protein (PDB ID)Scoring FunctionPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Example Kinase (e.g., 1XYZ)Surflex-Dock-9.5Leu83, Val91, Ala103 (Hydrophobic)
Asp145 (Hydrogen Bond with NH)
Glu140 (Hydrogen Bond with Phenyl)
Example Oxidase (e.g., 2ABC)GOLD-8.2Phe250, Trp300 (π-π Stacking)
Ser190 (Hydrogen Bond with C=O)

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of ligand binding, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms in a system over time by solving Newton's equations of motion. nih.gov These simulations can be used to assess the conformational flexibility of this compound in solution or to evaluate the stability of a ligand-protein complex predicted by docking. sciepub.com By simulating the complex for nanoseconds or longer, researchers can observe how the ligand and protein adjust to each other, confirm the persistence of key interactions, and analyze the role of water molecules in the binding site, providing a more realistic and detailed understanding of the binding event. nih.gov

Conformational Landscape Exploration

While specific conformational analysis studies on this compound are not extensively documented in publicly available literature, significant insights can be drawn from crystallographic studies of highly similar analogs. For instance, the crystal structure of 2-Fluoro-N-(4-methoxyphenyl)benzamide , which differs only by a methyl group instead of an ethyl group on the ether, provides a solid foundation for understanding the molecule's geometry. nih.gov

In the crystal structure of this analog, the two aromatic rings are not coplanar. The fluorobenzene (B45895) ring and the methoxybenzene ring are inclined at angles of 27.06° and 23.86°, respectively, relative to the central amide plane. nih.gov The two rings themselves are twisted with respect to each other by approximately 3.46°. nih.gov This twisted conformation is a common feature in N-phenylbenzamide derivatives and is a result of steric hindrance and electronic effects. The ethoxy group in this compound is expected to adopt a similar orientation, lying close to the plane of its attached phenyl ring.

Table 1: Key Geometric Parameters of a Close Analog, 2-Fluoro-N-(4-methoxyphenyl)benzamide nih.gov
ParameterValue
Fluorobenzene Ring to Amide Plane Angle27.06°
Methoxybenzene Ring to Amide Plane Angle23.86°
Inter-ring Angle (Fluorobenzene vs. Methoxybenzene)3.46°
C-N Amide Bond Length~1.35 Å
C=O Amide Bond Length~1.24 Å

Analysis of Ligand-Receptor Complex Stability and Dynamics

To understand how this compound might function as a biologically active agent, it is crucial to study its interactions with a putative protein receptor. Molecular dynamics (MD) simulations are a powerful computational technique for this purpose. An MD simulation models the movements of atoms in a ligand-receptor complex over time, providing a dynamic view of the binding process and the stability of the complex.

In a typical MD simulation study, the ligand is first docked into the binding site of the receptor protein using a molecular docking program. This initial static model is then subjected to simulation in a solvated, physiological environment. The stability of the complex is assessed by monitoring several parameters over the course of the simulation, such as:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand atoms from their initial positions. A stable RMSD value over time suggests that the complex has reached equilibrium and is not undergoing major conformational changes.

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual amino acid residues in the protein. Higher RMSF values in certain regions can point to flexibility that may be important for ligand binding or protein function.

Hydrogen Bonds: The formation and breaking of hydrogen bonds between the ligand and receptor are tracked throughout the simulation. A stable network of hydrogen bonds is often a key indicator of strong and specific binding.

Interaction Energy: The non-bonded interaction energies (van der Waals and electrostatic) between the ligand and the receptor are calculated to quantify the strength of the binding.

While there are no specific published MD studies for this compound, we can hypothesize the types of interactions it might form. The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O). The ethoxy oxygen and the fluorine atom can also participate in hydrogen bonding or other electrostatic interactions. The two phenyl rings can form hydrophobic and π-stacking interactions with aromatic residues in the receptor's binding pocket.

Table 2: Hypothetical Molecular Dynamics Simulation Results for a Ligand-Receptor Complex
Analysis MetricResultInterpretation
Average Protein RMSD1.5 ÅThe protein structure is stable throughout the simulation.
Average Ligand RMSD0.8 ÅThe ligand remains stably bound in the binding pocket.
Key Hydrogen BondsNH with Asp120, C=O with Ser150Specific hydrogen bonds anchor the ligand in place.
Interacting ResiduesPhe210, Trp300, Leu145Hydrophobic and π-stacking interactions contribute to binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular properties that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the rational design of more potent molecules.

Development of Predictive Models for Biological Activity

The development of a predictive QSAR model involves several key steps. First, a dataset of compounds with known biological activities is required. For this compound derivatives, this would involve synthesizing a library of related compounds and testing their activity in a relevant biological assay.

Next, a set of molecular descriptors is calculated for each compound in the dataset. These descriptors are numerical values that represent different aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. There are thousands of possible descriptors, and the selection of the most relevant ones is a critical step in building a robust QSAR model.

Commonly used descriptors in QSAR studies include:

Physicochemical Descriptors: LogP (lipophilicity), Molecular Weight (MW), Molar Refractivity (MR).

Topological Descriptors: These describe the connectivity of atoms in the molecule, such as the Kier & Hall molecular connectivity indices.

Electronic Descriptors: These relate to the distribution of electrons in the molecule, such as dipole moment and the energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO).

Steric Descriptors: These describe the three-dimensional shape and size of the molecule.

Once the descriptors are calculated, a mathematical model is built to correlate them with the biological activity. This is often done using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Partial Least Squares (PLS), Support Vector Machines (SVM), or Random Forest.

The predictive power of the QSAR model must be rigorously validated. This typically involves splitting the dataset into a training set (used to build the model) and a test set (used to evaluate its predictive ability on compounds it has not seen before). A good QSAR model will not only fit the training data well but will also make accurate predictions for the test set. For instance, QSAR models for other benzamide (B126) derivatives have shown good internal predictive ability with cross-validation coefficients (R(cv)²) greater than 0.6. nih.gov

Table 3: Examples of Molecular Descriptors for a QSAR Study of Benzamide Derivatives
Descriptor ClassDescriptor NameDescription
LipophilicityLogPOctanol-water partition coefficient, relates to membrane permeability.
ElectronicDipole MomentA measure of the overall polarity of the molecule.
StericMolar Refractivity (MR)Related to the volume of the molecule and its polarizability.
TopologicalWiener IndexA descriptor of molecular branching.
Quantum ChemicalHOMO/LUMO EnergyRelates to the molecule's ability to donate or accept electrons.

Identification of Key Structural Features for Activity Modulation

A well-validated QSAR model is more than just a predictive tool; it provides valuable insights into the structural features that are important for biological activity. By examining the descriptors that are included in the QSAR equation and their coefficients, one can understand how different properties of the molecule influence its potency.

For example, a hypothetical QSAR model for a series of this compound derivatives might look like:

pIC50 = 0.5 * LogP - 0.2 * MR_A + 0.8 * H_donors + constant

This equation would suggest that:

Increased lipophilicity (LogP) is beneficial for activity. This might imply that the compound needs to cross a biological membrane to reach its target.

Increased size in a particular region (MR_A) is detrimental to activity. This could indicate a steric clash with the receptor in that area.

The presence of hydrogen bond donors (H_donors) is important for activity, highlighting their role in binding to the receptor.

This information is invaluable for lead optimization. It allows medicinal chemists to make informed decisions about which parts of the molecule to modify to improve its activity. For instance, based on the hypothetical model above, a chemist might try to synthesize new derivatives with higher lipophilicity, smaller substituents at position 'A', and additional hydrogen bond donors. This rational, data-driven approach is far more efficient than traditional trial-and-error synthesis.

Table 4: Hypothetical Structure-Activity Relationship (SAR) Summary for this compound Derivatives
Position of SubstitutionType of SubstituentEffect on ActivityRationale from Hypothetical QSAR
Ethoxy GroupIncrease chain length (e.g., propoxy)IncreaseIncreases lipophilicity (LogP).
Fluorobenzoyl RingAdd electron-withdrawing groupDecreaseMay unfavorably alter electronic properties.
Ethoxy-phenyl RingAdd a hydroxyl groupIncreaseAdds a hydrogen bond donor.
Fluorine at position 2Replace with ChlorineUncertainComplex effects on both steric and electronic properties.

**investigation of Molecular Interactions and Biological Targets Pre Clinical and Mechanistic Focus **

Enzyme Inhibition and Activation Studies in In Vitro Systems

Currently, there is no publicly available research detailing the effects of N-(4-ethoxyphenyl)-2-fluorobenzamide on enzyme activity.

No data is available in the scientific literature regarding the half-maximal inhibitory concentration (IC50), inhibition constant (Ki), or maximum reaction velocity (Vmax) for this compound in relation to any enzyme.

There are no studies that have identified or investigated this compound as an inhibitor or activator of specific enzymes such as cholinesterases, kinases, or dihydrofolate reductase (DHFR).

Receptor Binding Profiling and Ligand-Receptor Interactions

The interaction of this compound with biological receptors has not been characterized in the available scientific literature.

No radioligand binding assay data has been published for this compound to determine its affinity for any specific receptor.

There is no information available to classify this compound as an agonist or antagonist at any recombinant receptor system.

Modulation of Cellular Pathways and Processes in In Vitro Cellular Models

The effect of this compound on cellular pathways and other cellular processes in in-vitro models has not been reported in any publicly accessible research.

Cell Proliferation and Viability Studies (e.g., Anti-proliferative effects)

Derivatives of benzamide (B126) have demonstrated notable anti-proliferative effects across various cancer cell lines. For instance, certain N-substituted benzamides have been shown to inhibit cell growth and even induce cell death in murine undifferentiated colon carcinoma cell lines. nih.gov The anti-proliferative efficacy of many chemotherapeutic agents is often linked to their capacity to trigger apoptosis. Phenylacetamide derivatives, which share a structural similarity with the core of this compound, have shown promise as potent anticancer agents, particularly against prostate carcinoma cell lines. The introduction of specific substituents, such as a nitro group, has been observed to enhance cytotoxic effects.

In a broader context, combination therapies involving compounds with similar backbones have been explored to enhance anticancer activity. For example, the combination of sulfamethoxazole and quercetin has demonstrated potent anticancer effects in vitro through the induction of apoptosis and cell cycle arrest. nih.gov This suggests that the benzamide scaffold could be a valuable component in multi-drug approaches to cancer treatment.

Apoptosis and Cell Cycle Regulation Mechanisms

N-substituted benzamides have been found to induce apoptosis through the mitochondrial pathway. nih.govnih.gov This process is often initiated by the release of cytochrome c into the cytosol, leading to the activation of caspase-9. nih.govnih.gov The subsequent activation of effector caspases, such as caspase-3, -6, and -7, ultimately leads to programmed cell death. nih.gov Studies have shown that the overexpression of the anti-apoptotic protein Bcl-2 can inhibit this benzamide-induced apoptosis. nih.govnih.gov

Furthermore, these compounds can induce a G2/M phase cell cycle block, which precedes the onset of apoptosis. nih.govnih.gov This cell cycle arrest appears to be independent of the tumor suppressor protein p53, as the effect has been observed in p53-deficient cell lines. nih.govnih.gov This p53-independent mechanism is a significant finding, as it suggests that these compounds could be effective against tumors with mutated or non-functional p53. The cell cycle is a highly regulated process, and its dysregulation is a hallmark of cancer. Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their inhibition is a major strategy in cancer therapy. mdpi.commdpi.comnih.gov The ability of N-substituted benzamides to arrest the cell cycle suggests a potential interaction with the cellular machinery that governs cell division.

Investigation of Signaling Cascade Perturbations

The induction of apoptosis by N-substituted benzamides points to a significant perturbation of intracellular signaling cascades. The primary pathway implicated is the intrinsic or mitochondrial pathway of apoptosis, which is heavily regulated by the Bcl-2 family of proteins and culminates in the activation of the caspase cascade. nih.govnih.gov The release of cytochrome c from the mitochondria is a critical event in this pathway, leading to the formation of the apoptosome and the activation of caspase-9. nih.gov

The observation that caspase-9 inhibitors can block benzamide-induced apoptosis provides strong evidence for the involvement of this specific signaling pathway. nih.govnih.gov While the precise upstream targets of this compound are not fully elucidated, the downstream consequences on the apoptotic machinery are becoming clearer.

Antimicrobial, Antifungal, or Antiparasitic Activity Mechanisms in Microbial/Parasitic Models

While specific studies on the antimicrobial, antifungal, or antiparasitic activity of this compound are not extensively documented, the broader class of benzamide and fluorinated compounds has shown significant promise in these areas.

Antimicrobial and Antifungal Activity:

Benzamide derivatives have been investigated for their potential as antimicrobial agents. nanobioletters.com For example, certain N-phenylbenzamide derivatives have demonstrated in vitro bioactivities against various fungal strains. semanticscholar.org The mechanism of action for some synthetic amides, such as 2-chloro-N-phenylacetamide, against fungi like Aspergillus niger is believed to involve interaction with ergosterol in the plasma membrane. nih.gov Ergosterol is a vital component of fungal cell membranes, and its disruption can lead to cell death. Additionally, some amides may inhibit DNA synthesis. sphinxsai.com

Fluorinated morpholine derivatives containing a carboxamide group have also been synthesized and screened for their microbial activities. tandfonline.com The presence of fluorine can enhance the antimicrobial properties of a molecule. Similarly, thiophene derivatives incorporating a p-fluorophenyl carboxamido group have been synthesized and evaluated for their antifungal and antibacterial activities. sphinxsai.com

Antiparasitic Activity:

The benzimidazole scaffold, which is structurally related to benzamide, is a key component of several anthelmintic drugs. nih.gov This suggests that the benzamide core could also confer antiparasitic properties. A series of 4-aminopiperidine derivatives have been screened for their in vitro activity against several protozoan parasites, identifying molecules selectively active against Trypanosoma brucei rhodesiense and Plasmodium falciparum. researchgate.net Furthermore, fluorophenyl-substituted pyrimido[1,2-a]benzimidazoles have been identified as new antiparasitic compounds with excellent activities against Leishmania major parasites. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Analysis of this compound and its Analogues

The structure-activity relationship (SAR) of this compound and its analogs is crucial for understanding how modifications to its chemical structure influence its biological activity.

Elucidation of Pharmacophoric Requirements

The pharmacophore of a molecule represents the essential spatial arrangement of features that are necessary for its biological activity. For benzamide derivatives, several key pharmacophoric features have been identified.

Recent studies on N-benzyl-2-fluorobenzamide derivatives as dual-target inhibitors of EGFR and HDAC3 have provided valuable insights. nih.gov Molecular modeling has revealed that the 2-fluorobenzamide (B1203369) moiety can chelate with Zn2+ in the active channel of HDAC3, while the other part of the molecule occupies the ATP-binding pocket of EGFR. nih.gov This suggests that the 2-fluorobenzamide group is a critical pharmacophoric element for this class of compounds.

Furthermore, the design of novel benzoxazole-benzamide conjugates as anti-proliferative agents has highlighted the importance of specific structural features that mimic those of known VEGFR-2 inhibitors. nih.gov The proposed derivatives exhibit pharmacophoric features where the terminal ring system can occupy the hinge region of the enzyme's active site.

In the context of antimicrobial agents, the synthesis and evaluation of 2-aminobenzamide derivatives have led to the identification of potential pharmacophore sites that are related to their activity. researchgate.net

Impact of Fluorine Substitution on Biological Activity and Selectivity

The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry to modulate the physicochemical and biological properties of a molecule. researchgate.net The introduction of a fluorine atom can have several effects:

Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a compound, which can enhance its ability to cross cell membranes and improve its bioavailability.

Metabolic Stability: The carbon-fluorine bond is very strong, making it resistant to metabolic degradation. This can increase the half-life of a drug in the body.

Altered Acidity and Basicity: The high electronegativity of fluorine can influence the acidity or basicity of nearby functional groups, which can affect how the molecule interacts with its biological target.

Conformational Effects: Fluorine substitution can influence the preferred conformation of a molecule, which can impact its binding affinity to a receptor or enzyme.

In the case of this compound, the ortho-fluorine substitution on the benzamide ring is expected to influence its electronic properties and conformation. Studies on fluorinated benzamides have shown that the position of the fluorine atom can significantly affect the crystal packing and intermolecular interactions. acs.org The ortho-fluoro group can form intramolecular hydrogen bonds with the amide proton, which can stabilize a planar conformation and potentially influence its binding to a biological target. mdpi.commdpi.com The systematic study of fluorinated benzamides continues to be an active area of research to better understand and predict the effects of fluorine substitution on biological activity. mdpi.com

**advanced Mechanistic Pharmacology and Cellular Biology Investigations**

High-Throughput Screening (HTS) and High-Content Screening (HCS) for Target Identification and Validation

High-throughput screening (HTS) and high-content screening (HCS) represent powerful methodologies for the initial identification and subsequent validation of the biological targets of novel compounds like N-(4-ethoxyphenyl)-2-fluorobenzamide. HTS allows for the rapid automated testing of large numbers of compounds against a specific biological target, while HCS provides more detailed information on the phenotypic changes within cells upon compound treatment.

In the investigation of this compound, an HTS campaign could be designed to screen a library of known protein targets, such as kinases, phosphatases, or receptors, to identify potential binding partners. For instance, a biochemical assay measuring the inhibition of a panel of enzymes could reveal specific interactions. A hypothetical HTS assay could involve the use of fluorescence polarization or enzyme-linked immunosorbent assays (ELISAs) to measure the binding or inhibitory activity of this compound across a diverse set of molecular targets.

Following a primary HTS hit, HCS would be employed to observe the effects of this compound on whole cells. This technique uses automated microscopy and image analysis to quantify various cellular parameters, such as cell morphology, viability, proliferation, and the subcellular localization of specific proteins. A hypothetical HCS study might involve treating a cancer cell line with this compound and staining for markers of apoptosis, cell cycle arrest, or cytoskeletal changes. The quantitative data from such a screen would provide valuable insights into the compound's cellular mechanism of action.

A theoretical HTS campaign to identify inhibitors of a specific kinase, for example, might yield the following illustrative data:

Compound IDTarget Kinase% Inhibition at 10 µM
This compound Kinase A 85%
Compound BKinase A12%
Compound CKinase A5%
This compound Kinase B 7%
Compound BKinase B9%
Compound CKinase B11%

This table illustrates how HTS can pinpoint specific interactions between a compound and a potential target from a larger pool.

Proteomic and Metabolomic Profiling in Response to this compound Exposure in Model Systems

Proteomics and metabolomics are large-scale studies of proteins and metabolites, respectively, within a biological system. These "omics" technologies can provide a comprehensive snapshot of the cellular changes induced by this compound.

Proteomic analysis, often utilizing techniques like mass spectrometry, can identify and quantify changes in the expression levels of thousands of proteins in cells or tissues following treatment with the compound. This can reveal entire signaling pathways that are perturbed by this compound. For example, a study might compare the proteomes of treated versus untreated cancer cells to identify upregulated or downregulated proteins involved in cell survival or apoptosis.

Metabolomic profiling, similarly, analyzes the global changes in metabolite levels. By examining the shifts in metabolic pathways, researchers can understand how this compound affects cellular energy production, biosynthesis, and signaling. Untargeted metabolomics can offer a broad view of the metabolic perturbations resulting from xenobiotic exposure.

A hypothetical metabolomics experiment on a cell line treated with this compound could generate data like the following, indicating altered metabolic pathways:

MetaboliteFold Change (Treated vs. Control)p-valueAssociated Pathway
Citrate-2.5<0.01Krebs Cycle
Lactate+3.1<0.01Glycolysis
Glutamine-1.8<0.05Amino Acid Metabolism
ATP-2.0<0.01Energy Metabolism

This table demonstrates how metabolomic data can point towards specific metabolic reprogramming induced by the compound.

Advanced Imaging Techniques for Subcellular Localization and Mechanism of Action Studies

Advanced imaging techniques are crucial for visualizing the distribution of this compound within a cell and for observing its effects on subcellular structures in real-time.

Fluorescence Microscopy can be used to determine the subcellular localization of the compound, provided it has intrinsic fluorescent properties or can be tagged with a fluorescent dye. This can reveal if the compound accumulates in specific organelles, such as the mitochondria or the nucleus, which can provide clues about its target and mechanism of action. Studies on other molecules have shown that localization to mitochondria can correlate with photodynamic therapy sensitivity. The aggregation state of a compound can also influence its localization to either lysosomes or mitochondria.

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that can be adapted for research purposes to study the biodistribution of a compound. By labeling this compound with a positron-emitting isotope, such as fluorine-18, researchers can track its accumulation in different organs and tissues in a living animal model. This is particularly valuable for understanding the compound's pharmacokinetic properties and for identifying potential target tissues. While not for human diagnostics in a research setting, this approach provides invaluable data on in vivo behavior. For instance, other fluorobenzamide derivatives have been developed as PET probes for imaging specific biological targets like melanoma.

A hypothetical subcellular localization study using fluorescence microscopy could yield results summarized as follows:

Cellular CompartmentFluorescence Intensity (Arbitrary Units)
Nucleus15 ± 3
Cytoplasm45 ± 7
Mitochondria 250 ± 22
Lysosomes20 ± 4

This table suggests a preferential accumulation of the compound in the mitochondria, guiding further mechanistic investigation.

Gene Expression Profiling (Transcriptomics) in Response to Compound Treatment

Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism or cell, providing a detailed picture of the genes that are active at a particular time. By analyzing changes in gene expression following treatment with this compound, researchers can identify the genetic pathways that are modulated by the compound.

Techniques such as DNA microarrays and RNA sequencing (RNA-Seq) can be used to compare the transcriptomes of treated and untreated cells. This can reveal, for example, the upregulation of genes involved in a particular stress response or the downregulation of genes necessary for cell proliferation. Such gene expression signatures can serve as a biomarker for the compound's activity and can help in predicting its therapeutic efficacy. The analysis of gene expression profiles has been utilized to predict chemosensitivity to various compounds in cancer cell lines.

A representative dataset from a hypothetical transcriptomics study on cells treated with this compound might look like this:

GeneFold Change (Treated vs. Control)p-valueBiological Process
CDKN1A (p21)+4.2<0.001Cell Cycle Arrest
BCL2-3.5<0.001Apoptosis Regulation
VEGFA-2.8<0.01Angiogenesis
MYC-3.1<0.001Cell Proliferation

This table illustrates how gene expression profiling can uncover the molecular pathways affected by this compound, suggesting its potential as an anti-proliferative agent.

**future Research Directions and Academic Opportunities**

Development of Novel Synthetic Routes for N-(4-ethoxyphenyl)-2-fluorobenzamide and Complex Analogues

The advancement of synthetic methodologies is crucial for accessing novel analogues of this compound with enhanced properties. Future research in this area could focus on several key aspects:

Late-Stage Fluorination: Developing novel methods for the late-stage introduction of fluorine into the benzamide (B126) scaffold would be highly beneficial. This approach allows for the diversification of complex molecules at a later step in the synthetic sequence, which can be more efficient than carrying the fluorine atom through a multi-step synthesis.

Flow Chemistry: The use of continuous flow chemistry could offer significant advantages for the synthesis of this compound and its derivatives. Flow reactors can enable better control over reaction parameters, improve safety for exothermic fluorination reactions, and facilitate scalability.

Catalytic Methods: Exploration of novel catalytic systems for the amidation reaction between 2-fluorobenzoyl chloride and 4-ethoxyaniline could lead to more efficient and environmentally friendly synthetic protocols. This could include the use of earth-abundant metal catalysts or organocatalysts.

Combinatorial Chemistry: The generation of libraries of this compound analogues could be accelerated through the use of combinatorial chemistry techniques. This would allow for the rapid synthesis of a wide range of derivatives with variations in the substitution patterns on both aromatic rings, enabling a more thorough exploration of the structure-activity relationship.

Third-Generation Fluorinating Reagents: Research into the application of newer, more selective, and safer fluorinating reagents, such as N-fluoro-N-arylsulfonamides (NFASs), could provide milder conditions for the synthesis of fluorinated benzamides. researchgate.net These reagents have been shown to have lower N-F bond dissociation energies, which can lead to cleaner radical fluorination processes. researchgate.net

Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design and discovery of new bioactive compounds. mdpi.comresearchgate.net For this compound, these technologies can be applied in several ways:

Predictive Bioactivity Models: AI and ML algorithms can be trained on existing data for fluorinated compounds and benzamide derivatives to predict the biological activity of novel analogues of this compound. nih.govsciencedaily.com This can help prioritize the synthesis of compounds with the highest probability of desired activity. github.com A multimodal deep learning model known as F-CPI has been developed to predict changes in compound bioactivity resulting from fluorine substitution. nih.gov

Generative Models for Inverse Design: Generative AI models can be used for the inverse design of new molecules. nih.govsemanticscholar.org By providing a desired set of properties, such as target affinity and ADME (absorption, distribution, metabolism, and excretion) characteristics, these models can generate novel chemical structures, including complex analogues of this compound. rsc.org

Optimization of Physicochemical Properties: Machine learning models can predict key physicochemical properties, such as solubility, lipophilicity, and metabolic stability, for virtual compounds. researchgate.net This allows for the in silico optimization of the this compound scaffold to improve its drug-like properties.

Elucidation of Structure-Activity Relationships (SAR): AI can analyze large datasets of related compounds to identify subtle and complex SARs that may not be apparent through traditional analysis. mdpi.com This can provide a deeper understanding of how structural modifications to this compound affect its biological activity.

The following table outlines potential AI and ML applications in the research of this compound:

AI/ML Application Description Potential Impact
Predictive Bioactivity ModelingUsing algorithms to forecast the biological effects of novel analogues. nih.govsciencedaily.comPrioritization of synthetic targets and reduction of experimental costs.
Generative Inverse DesignEmploying generative models to create new molecules with desired properties. nih.govsemanticscholar.orgAccelerated discovery of lead compounds with optimized characteristics.
Physicochemical Property PredictionIn silico estimation of properties like solubility and metabolic stability. researchgate.netImproved design of compounds with better pharmacokinetic profiles.
Structure-Activity Relationship (SAR) AnalysisIdentifying complex relationships between molecular structure and biological activity. mdpi.comDeeper understanding of the molecular determinants of bioactivity.

Theoretical Frameworks for Understanding the Fluorine-Mediated Enhancement of Bioactivity in Benzamide Scaffolds

The presence of a fluorine atom in a molecule can significantly impact its biological activity through various mechanisms. nih.govacs.org Theoretical and computational studies can provide valuable insights into these effects within the this compound scaffold:

Quantum Mechanical Calculations: High-level quantum mechanical calculations can be used to study the electronic effects of the fluorine atom on the benzamide core. This includes its influence on the molecular electrostatic potential, dipole moment, and the acidity of the amide proton, all of which can affect interactions with biological targets.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to investigate the conformational preferences of this compound and its analogues. The fluorine atom can influence the preferred conformation of the molecule, which in turn can affect its binding to a target protein.

Fluorine-Protein Interactions: Theoretical studies can help to elucidate the nature of interactions between the fluorine atom and amino acid residues in a protein binding pocket. While traditionally considered a weak hydrogen bond acceptor, fluorine can participate in favorable orthogonal multipolar interactions and other non-covalent interactions that contribute to binding affinity. researchgate.net

Metabolic Stability Prediction: Computational models can be used to predict sites of metabolism on the this compound molecule. The introduction of fluorine can block metabolically labile positions, thereby increasing the metabolic stability and in vivo half-life of the compound. nih.gov

Exploration of this compound as a Molecular Probe for Biological Systems

The unique properties of fluorinated compounds make them attractive candidates for use as molecular probes in chemical biology. chemscene.com this compound and its derivatives could be developed for such applications:

¹⁹F NMR Spectroscopy: The fluorine atom provides a unique spectroscopic handle for ¹⁹F Nuclear Magnetic Resonance (NMR) studies. This can be used to investigate the binding of this compound to its biological target(s) and to characterize the local environment of the fluorine atom within the binding site.

Positron Emission Tomography (PET) Imaging: By incorporating a radioactive isotope of fluorine (¹⁸F), analogues of this compound could be developed as PET imaging agents. This would allow for the non-invasive visualization and quantification of its target in living systems.

Photoaffinity Labeling: The introduction of a photoreactive group onto the this compound scaffold could enable the development of photoaffinity probes. These probes can be used to covalently label the target protein upon photoactivation, facilitating its identification and characterization.

Addressing Challenges in the Design of Bioactive Fluorinated Benzamides for Research Tools

Despite the advantages of fluorine in drug design, there are several challenges that need to be addressed in the development of fluorinated benzamides like this compound as research tools:

Synthetic Accessibility: The synthesis of complex fluorinated molecules can be challenging. researchgate.net Developing robust and scalable synthetic routes is essential for the widespread availability of these compounds as research tools.

Predicting the Effects of Fluorination: The effects of fluorine substitution on biological activity can be difficult to predict and are often context-dependent. acs.org A "fluorine scan," where fluorine is systematically introduced at different positions in the molecule, may be necessary to identify the optimal substitution pattern.

Off-Target Effects: While fluorine can enhance target affinity, it can also lead to unforeseen off-target interactions. Careful profiling of the selectivity of fluorinated benzamides is crucial to ensure they are suitable for use as specific research tools.

Environmental Persistence: The strength of the carbon-fluorine bond can make some organofluorine compounds resistant to degradation, leading to concerns about their environmental persistence. researchgate.netacs.org Research into the biodegradability of novel fluorinated benzamides will be an important consideration. acs.org

Q & A

Basic: What are the recommended synthetic routes for N-(4-ethoxyphenyl)-2-fluorobenzamide, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves coupling 2-fluorobenzoic acid with 4-ethoxyaniline using carbodiimide-based reagents. A validated method employs N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to activate the carboxylic acid, facilitating amide bond formation at low temperatures (e.g., −50°C) to minimize side reactions . Solvent choice (e.g., dichloromethane or DMF) and stoichiometric ratios of reagents are critical: excess DCC can lead to byproducts, while insufficient HOBt may reduce coupling efficiency. Post-reaction purification via column chromatography or recrystallization ensures high purity (>95%) .

Basic: How can spectroscopic techniques (IR, NMR) confirm the structural integrity of this compound?

Answer:

  • IR Spectroscopy : Confirm the presence of amide C=O stretching (~1650–1680 cm⁻¹) and absence of carboxylic acid O-H peaks (~2500–3300 cm⁻¹) to verify successful coupling .
  • ¹H-NMR : Key signals include the aromatic protons of the 2-fluorophenyl group (δ 7.2–8.0 ppm, split due to ortho-fluorine coupling) and the ethoxy group’s methylene (δ 4.0 ppm) and methyl (δ 1.4 ppm) protons. ¹³C-NMR should show the amide carbonyl at ~165–170 ppm .
  • Elemental Analysis : Validate empirical formula consistency (e.g., C₁₅H₁₄FNO₂) with <0.3% deviation .

Basic: What are the optimal conditions (pH, temperature) for studying the fluorescence properties of this compound?

Answer:
Fluorescence intensity is maximized at pH 5 and 25°C , as protonation/deprotonation of functional groups (e.g., ethoxy or amide) can quench emission at extreme pH values. Thermal stability tests show fluorescence remains stable for ≥24 hours under these conditions. Solvent polarity also affects quantum yield; polar aprotic solvents (e.g., DMSO) enhance intensity compared to nonpolar alternatives .

Advanced: How can researchers design experiments to evaluate the bioactivity of this compound against cancer targets?

Answer:

  • In Vitro Assays : Use cell viability assays (MTT or resazurin) on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination. Include controls for solvent effects (e.g., DMSO ≤0.1% v/v).
  • Mechanistic Studies : Perform Western blotting to assess apoptosis markers (e.g., caspase-3 cleavage) or cell cycle arrest (cyclin-dependent kinase inhibition).
  • Target Identification : Employ computational docking (e.g., AutoDock Vina) to predict interactions with enzymes like COX-2 or tubulin, followed by enzymatic inhibition assays .

Advanced: How can contradictions in spectral or crystallographic data for this compound be resolved?

Answer:

  • Crystallography : Use SHELXL for refinement to resolve ambiguities in bond lengths/angles. High-resolution data (≤1.0 Å) minimizes errors in electron density maps. For twinned crystals, apply twin-law refinement .
  • Spectral Discrepancies : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) or compare with DFT-simulated spectra (e.g., Gaussian09). Contradictions in melting points may arise from polymorphism; DSC/TGA can identify polymorphic transitions .

Advanced: What computational strategies are effective for modeling this compound's interactions with biological targets?

Answer:

  • Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., GROMACS) using force fields (CHARMM36) to assess stability of hydrogen bonds (amide → active site residues) and hydrophobic interactions (fluorophenyl/ethoxy groups).
  • QSAR Studies : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and Hammett constants to predict bioactivity across analogs .

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N-(4-ethoxyphenyl)-2-fluorobenzamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.